Hydroxynefazodone
Overview
Description
Hydroxynefazodone is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It shares similar biological activity and elimination half-life (1.5 to 4 hours) with nefazodone . This compound is known for its role in contributing to the pharmacological effects of nefazodone, particularly in the treatment of major depressive disorder .
Preparation Methods
The synthesis of hydroxynefazodone involves multiple steps, starting from the parent compound nefazodone. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Hydroxynefazodone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to nefazodone or other related compounds.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are typically other metabolites of nefazodone .
Scientific Research Applications
Hydroxynefazodone has several scientific research applications:
Mechanism of Action
Hydroxynefazodone exerts its effects through several mechanisms:
Serotonin Receptor Antagonism: It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors.
Serotonin Reuptake Inhibition: Similar to nefazodone, this compound inhibits the reuptake of serotonin, increasing the amount of serotonin available to interact with 5-HT receptors.
Norepinephrine Reuptake Inhibition: It also inhibits the reuptake of norepinephrine, contributing to its antidepressant effects.
These mechanisms increase the availability of serotonin and norepinephrine in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
Comparison with Similar Compounds
Hydroxynefazodone is similar to other phenylpiperazine compounds, such as:
Nefazodone: The parent compound, sharing similar pharmacological properties.
Trazodone: Another phenylpiperazine antidepressant with a similar mechanism of action.
This compound is unique in its specific role as a metabolite of nefazodone, contributing significantly to its therapeutic effects .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQYGXMUUBRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913420 | |
Record name | Hydroxynefazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98159-82-1 | |
Record name | Hydroxynefazodone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98159-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxynefazodone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098159821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxynefazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYNEFAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325402PVUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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